

physicochemical properties of 4-Chloro-2-(trifluoromethoxy)aniline

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Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethoxy)aniline
Cat. No.:	B1587044

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-2-(trifluoromethoxy)aniline**

Introduction: A Molecule of Strategic Importance

4-Chloro-2-(trifluoromethoxy)aniline is a highly functionalized aromatic amine that serves as a critical building block in modern chemistry. Its strategic importance is rooted in the unique combination of its three core substituents: a chloro group, an amine group, and a trifluoromethoxy group. The interplay of these functionalities imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of complex target molecules across various industries.

The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group, in particular, is a key feature. It significantly influences the molecule's lipophilicity, metabolic stability, and the reactivity of the aniline moiety.^[1] These characteristics are highly sought after in the design of new agrochemicals, pharmaceuticals, and advanced materials.^{[2][3]} This guide offers a comprehensive examination of the core physicochemical properties of **4-Chloro-2-(trifluoromethoxy)aniline**, providing researchers, scientists, and drug development professionals with the technical data and practical insights necessary for its effective application.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound govern its behavior in both chemical reactions and biological systems. The properties of **4-Chloro-2-(trifluoromethoxy)aniline** are summarized below.

Property	Value	Source(s)
CAS Number	175205-77-3	[2]
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[2]
Molecular Weight	211.57 g/mol	[2]
Appearance	White to light yellow powder or lump	[2] [4]
Melting Point	31-33 °C	[5] [6]
Boiling Point	82 °C at 15 mmHg	[2] [4]
Density (Predicted)	1.468 ± 0.06 g/cm ³	[5] [6]
pKa (Predicted)	1.81 ± 0.10	[5]
Water Solubility	Sparingly soluble (0.25 g/L at 25°C)	[5]
Storage	Store at room temperature in an inert atmosphere, kept in a dark place.	[5] [6]

Causality Behind the Properties:

- Melting and Boiling Points: The moderate melting point indicates a crystalline solid structure at room temperature. The boiling point, provided under reduced pressure, suggests that the compound can be purified by vacuum distillation, although care must be taken to avoid decomposition at higher temperatures.
- Solubility: The presence of the highly electronegative and hydrophobic trifluoromethoxy group significantly reduces solubility in polar solvents like water.[\[7\]](#) Conversely, it enhances solubility in various organic solvents, a property that is advantageous for its use in organic synthesis.[\[2\]](#)[\[4\]](#)

- **pKa:** The predicted low pKa value is a direct consequence of the strong electron-withdrawing effects of both the trifluoromethoxy group and the chlorine atom. These groups decrease the electron density on the nitrogen atom of the aniline, making it a much weaker base compared to unsubstituted aniline. This reduced basicity is a critical consideration in reaction planning, particularly in acid-base chemistry and nucleophilic substitution reactions.

Part 2: Analytical Characterization & Methodologies

Accurate characterization is essential for confirming the identity and purity of **4-Chloro-2-(trifluoromethoxy)aniline**. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Profile

While specific spectra for this exact compound are not publicly available, its structure allows for predictable spectroscopic signatures:

- **¹H NMR** (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the positions of the chloro, amino, and trifluoromethoxy groups.
- **¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique signals for the seven carbon atoms. The carbon attached to the trifluoromethoxy group would show a characteristic quartet due to coupling with the three fluorine atoms.
- **¹⁹F NMR** (Fluorine-19 Nuclear Magnetic Resonance): A strong singlet would be expected, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. This is a powerful technique for confirming the presence and integrity of this crucial functional group.
- **IR (Infrared) Spectroscopy:** Key absorption bands would include N-H stretching vibrations for the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$), C-Cl stretching, and strong C-F and C-O stretching bands associated with the trifluoromethoxy group.
- **Mass Spectrometry (MS):** The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak with an intensity of approximately one-third of the M^+ peak, confirming the presence of a single chlorine atom.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol is a self-validating system for assessing the purity of **4-Chloro-2-(trifluoromethoxy)aniline**, adapted from standard methodologies for related aniline compounds.

Objective: To quantify the purity of a sample and identify any potential volatile impurities.

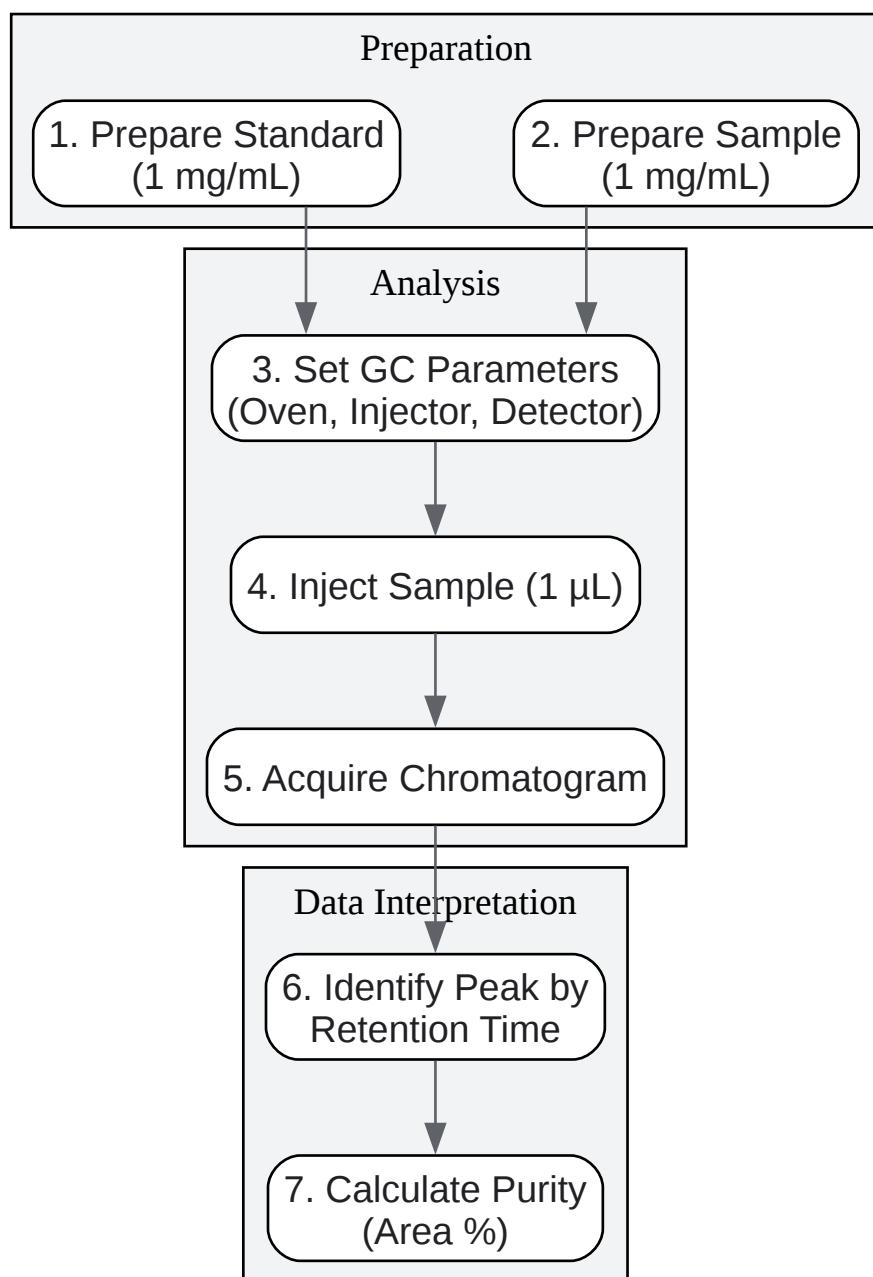
Instrumentation & Reagents:

- Gas Chromatograph with a Flame Ionization Detector (FID).
- Capillary Column: AT-210 (or equivalent polar phase column), 30 m x 0.53 mm ID, 1.0 μ m film thickness.
- Carrier Gas: Helium, high purity.
- Reagents: High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
- Sample: **4-Chloro-2-(trifluoromethoxy)aniline**.

Methodology:

- Standard Preparation: Accurately weigh approximately 25 mg of a reference standard of **4-Chloro-2-(trifluoromethoxy)aniline** into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1 mg/mL solution.
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
- GC Instrument Setup:
 - Set the carrier gas flow rate (e.g., Helium at 3.0 psi).
 - Injector Temperature: 250 °C.
 - Detector (FID) Temperature: 260 °C.

- Oven Temperature Program:
 - Initial Temperature: 60 °C, hold for 2 minutes.
 - Ramp Rate 1: Increase to 150 °C at 10 °C/minute.
 - Ramp Rate 2: Increase to 240 °C at 20 °C/minute.
 - Final Hold: Hold at 240 °C for 5 minutes.
- Injection & Analysis:
 - Inject 1 µL of the prepared sample solution into the GC.
 - Record the chromatogram.
 - The retention time of the main peak in the sample chromatogram should match that of the reference standard.
- Data Interpretation & Validation:
 - Calculate the purity by the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
 - The system is validated if the reference standard shows a single, sharp, and symmetrical peak at the expected retention time, confirming the suitability of the column and conditions for analysis.



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Caption: Workflow for Purity Analysis by Gas Chromatography.

Part 3: Safety, Handling, and Reactivity

As a substituted aniline, **4-Chloro-2-(trifluoromethoxy)aniline** requires careful handling.

Safety Profile

- Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H312: Harmful in contact with skin.[5]
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5][8]
 - H331: Toxic if inhaled.[5]
 - H335: May cause respiratory irritation.[5]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
 - P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Laboratory Handling Protocol

- Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation. Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.
- Dispensing: When weighing the solid, use a spatula and perform the operation on a draft-shielded balance or within the fume hood to avoid generating airborne dust.
- Spill Management: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency

procedures.

- Waste Disposal: Dispose of all waste materials (contaminated gloves, absorbent pads, empty containers) in a designated hazardous waste container in accordance with local and federal regulations.



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Caption: Safe Handling Protocol for Chemical Reagents.

Part 4: Applications in Synthesis

The true value of **4-Chloro-2-(trifluoromethoxy)aniline** lies in its utility as a versatile synthetic intermediate.

- Agrochemicals: It serves as a key precursor in the synthesis of novel herbicides and pesticides.[2][3] The trifluoromethoxy and chloro groups can enhance the biological activity and environmental persistence of the final active ingredient.
- Pharmaceutical Development: This aniline derivative is used in the production of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.[2][3] The -OCF₃ group is known to improve metabolic stability and membrane permeability, which are critical pharmacokinetic properties for drug candidates.[1][10]
- Materials Science: It is employed in the formulation of advanced polymers and specialty coatings.[2] Its incorporation can enhance thermal stability, chemical resistance, and durability of the final material.
- Analytical and Environmental Chemistry: The compound can be used as a reagent in certain analytical methods or in the development of chemical sensors for detecting pollutants.[2][3]

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